Isopropyl octanoate
Overview
Description
Mechanism of Action
Target of Action
Isopropyl octanoate, also known as n-Octanoic acid isopropyl ester, is a medium-chain fatty acid ester It’s known that medium-chain fatty acids (mcfa) like this compound can influence lipid metabolism in adipocytes .
Mode of Action
The interaction of this compound with its targets primarily involves the modulation of lipid metabolism. It has been observed that this compound can suppress the esterification of oleate into triglycerides in both 3T3-L1 and human adipocytes . This suggests that this compound can directly influence the process of lipogenesis, leading to changes in lipid accumulation within adipocytes .
Biochemical Pathways
This compound affects several biochemical pathways related to lipid metabolism. It has been found to suppress de novo fatty acid synthesis and reduce the activities of acyl CoA:1,2-diacylglycerol acyltransferase (DGAT) and acetyl CoA carboxylase (ACC), key enzymes involved in lipogenesis . Furthermore, it down-regulates the mRNA expression of genes related to lipogenesis and fatty acid transport, while up-regulating genes related to lipolysis and fatty acid β-oxidation .
Pharmacokinetics
It’s known that medium-chain fatty acids (mcfa) like this compound are rapidly absorbed and metabolized in the liver . This suggests that this compound may have similar pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in lipid metabolism within adipocytes. It has been observed to reduce triglyceride synthesis and down-regulate lipogenic gene expression, leading to a decrease in lipid accumulation within these cells . This suggests that this compound may have potential applications in weight control and the management of lipid-related disorders.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the catalytic activity of zinc octanoate in the synthesis of this compound was found to be optimal at a temperature of 165 °C, with specific molar ratios and catalyst percentages . This suggests that the efficacy and stability of this compound can be affected by factors such as temperature and the presence of catalysts.
Biochemical Analysis
Biochemical Properties
Isopropyl octanoate plays a significant role in biochemical reactions, particularly in the context of lipid metabolism and enzymatic interactions. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds in lipids. The interaction between this compound and lipases results in the breakdown of the ester bond, releasing octanoic acid and isopropanol. This reaction is crucial for studying lipid metabolism and the role of esterases in various biological processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can affect the expression of genes involved in lipid metabolism and energy production. By modulating the activity of enzymes and proteins associated with these pathways, this compound can alter cellular lipid levels and energy balance .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in enzyme activity, gene expression, and cellular function. This compound binds to lipases, facilitating the hydrolysis of ester bonds and the release of octanoic acid and isopropanol. This enzymatic reaction is essential for studying lipid metabolism and the role of esterases in biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. This compound is generally stable under standard storage conditions, but its stability may be affected by factors such as temperature, pH, and exposure to light .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and metabolism. At higher doses, it can induce significant changes in lipid levels, enzyme activity, and gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds in lipids, leading to the release of octanoic acid and isopropanol . This reaction is a key step in the breakdown and utilization of lipids for energy production and other cellular processes.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. For instance, it may bind to fatty acid-binding proteins, which facilitate the transport of fatty acids within cells . This interaction helps in the efficient distribution of this compound to various cellular compartments and tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by factors such as targeting signals and post-translational modifications. This compound may be directed to specific cellular compartments or organelles through interactions with targeting signals present on its molecular structure . For example, it may localize to lipid droplets, mitochondria, or other organelles involved in lipid metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl octanoate is typically synthesized through the esterification of octanoic acid with isopropanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, in a homogeneous medium . The reaction conditions often involve heating the mixture to around 165°C with a molar ratio of alcohol to acid of 6:1 and using about 5.97% of a catalyst like zinc octanoate .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized using a factorial design to determine the best reaction conditions. This includes adjusting the molar ratio, catalyst percentage, and temperature to achieve high conversion rates .
Chemical Reactions Analysis
Types of Reactions: Isopropyl octanoate primarily undergoes hydrolysis, a reaction where the ester is split into its constituent alcohol and acid in the presence of water. This reaction can be catalyzed by either an acid or a base .
Common Reagents and Conditions:
Acidic Hydrolysis: Involves the use of a strong acid like hydrochloric acid or sulfuric acid.
Basic Hydrolysis (Saponification): Involves the use of a strong base like sodium hydroxide.
Major Products Formed:
Acidic Hydrolysis: Produces octanoic acid and isopropanol.
Basic Hydrolysis: Produces the sodium salt of octanoic acid and isopropanol.
Scientific Research Applications
Isopropyl octanoate is widely used in various fields due to its unique properties:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Utilized in the production of pharmaceuticals and topical formulations.
Industry: Incorporated in cosmetics, personal care products, and food flavorings due to its pleasant odor and emollient properties
Comparison with Similar Compounds
Isopropyl butyrate: An ester formed from butyric acid and isopropanol.
Isopropyl myristate: An ester formed from myristic acid and isopropanol.
Isopropyl palmitate: An ester formed from palmitic acid and isopropanol
Comparison:
Isopropyl butyrate: Has a shorter carbon chain (four carbons) compared to isopropyl octanoate (eight carbons), resulting in different physical properties and applications.
Isopropyl myristate: Has a longer carbon chain (fourteen carbons) and is commonly used in cosmetics for its excellent spreading properties.
Isopropyl palmitate: Also has a longer carbon chain (sixteen carbons) and is widely used in skincare products for its moisturizing effects
This compound stands out due to its balanced chain length, providing a good combination of volatility, emollient properties, and compatibility with various formulations.
Properties
IUPAC Name |
propan-2-yl octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-8-9-11(12)13-10(2)3/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGIIHOFOFCKSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203007 | |
Record name | Isopropyl caprylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5458-59-3 | |
Record name | Isopropyl octanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5458-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl caprylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005458593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, 1-methylethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23737 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isopropyl caprylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl octanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.292 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL CAPRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHK5I7U9ZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the optimal conditions for synthesizing isopropyl octanoate using zinc n-octanoate as a catalyst?
A1: Research indicates that zinc n-octanoate demonstrates promising catalytic activity in the esterification of octanoic acid with isopropanol to produce this compound. The study identified optimal conditions for this reaction to be a temperature of 165 °C, a 6:1 molar ratio of alcohol to acid, and the use of 5.97% catalyst (relative to the acid mass) []. Under these conditions, conversions of up to 75% were observed.
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